Biphenyl-4-yl-piperidin-4-yl-methanone
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Overview
Description
Biphenyl-4-yl-piperidin-4-yl-methanone is an organic compound that belongs to the class of phenylpiperidines. It consists of a biphenyl group attached to a piperidine ring via a methanone linkage.
Mechanism of Action
Target of Action
Piperidine derivatives, a core structure in this compound, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and alkaloids .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a broad range of chemical and biological properties .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biological activities .
Result of Action
Piperidine derivatives are known to exhibit a broad range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biphenyl-4-yl-piperidin-4-yl-methanone typically involves the reaction of biphenyl-4-carboxylic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Biphenyl-4-yl-piperidin-4-yl-methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on central nervous system receptors.
Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with specific electronic properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
- Biphenyl-4-yl (4-(4-nitrophenyl)piperazin-1-yl)methanone
- 4-(3-Aminomethyl-phenyl)-piperidin-1-yl-(5-phenethyl-pyridin-3-yl)methanone
Comparison: Biphenyl-4-yl-piperidin-4-yl-methanone is unique due to its specific biphenyl and piperidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic profiles, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
(4-phenylphenyl)-piperidin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18(17-10-12-19-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,17,19H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAYERISLPBAKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604989 |
Source
|
Record name | ([1,1'-Biphenyl]-4-yl)(piperidin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42060-83-3 |
Source
|
Record name | ([1,1'-Biphenyl]-4-yl)(piperidin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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